molecular formula C13H19NO3 B1194595 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid CAS No. 89724-35-6

5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid

Cat. No. B1194595
CAS RN: 89724-35-6
M. Wt: 237.29 g/mol
InChI Key: UZKFWBFLCWZXBJ-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties like melting point, boiling point, and solubility, and chemical properties like acidity, basicity, and reactivity.


Scientific Research Applications

  • Inhibitory Activity on Blood Platelet Aggregation : A study synthesized methyl 5-substituted oxazole-4-carboxylates, which showed inhibitory activity on blood platelet aggregation, comparable to that of aspirin. The most active compound was 5-(3, 4, 5-trimethoxyphenyl) oxazole-4-carboxamide in the ex vivo test (Ozaki et al., 1983).

  • Antimicrobial and Antitumor Activities : Another study focused on acetic acid ethyl esters containing 5-oxo-[1,2,4]triazole ring, leading to compounds with antimicrobial activity against various microorganisms and antitumor activity towards breast cancer (Demirbas et al., 2004).

  • Synthesis of Hypolipidemic Agents : A research developed 2,5-disubstituted 4-oxazoleacetic acid derivatives, which exhibited hypolipidemic effects in rats. The compound 2-(4-Fluorophenyl)-5-(3-thienyl)-4-oxazoleacetic acid was particularly potent (Moriya et al., 1986).

  • Anticancer and Antimicrobial Activities : Another study synthesized 2-arylhdrazononitriles, leading to a variety of heterocyclic compounds with promising antimicrobial activities against various bacteria and yeast (Behbehani et al., 2011).

  • Gold-Catalyzed Synthesis of 5-Methyl-1,4,2-dioxazole : A novel gold-catalyzed method for synthesizing 5-methyl-1,4,2-dioxazole was developed, an important structural motif in various bioactive molecules (He et al., 2022).

  • Synthesis of 1,3-Oxazole Clubbed Pyridyl-Pyrazolines as Anticancer and Antimicrobial Agents : This study synthesized novel compounds incorporating oxazole, pyrazoline, and pyridine, which were tested for anticancer activity and showed promising results against cancer cell lines and pathogenic strains (Katariya et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling the compound.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, unanswered questions about the compound, or ways to improve its synthesis.


properties

IUPAC Name

2-[5-methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9-10(8-11(15)16)14-12(17-9)13(2)6-4-3-5-7-13/h3-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKFWBFLCWZXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2(CCCCC2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237866
Record name 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid

CAS RN

89724-35-6
Record name 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089724356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl 5-methyl-2-(1-methylcyclohexyl)-4-oxazoleacetate (1.0 g) was dissolved in ethanol (3 ml), and 2N sodium hydroxide (3 ml) was added. The mixture was heated on a water bath at 90° C. for 5 minutes, diluted with water and washed with ethyl ether. The aqueous layer was adjusted to pH 2 with hydrochloric acid and extracted with ethyl ether. The ethyl ether extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was recrystallized from hexane to give 5-methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid as crystals; yield 0.41 g (56.9%). Mp 66°-67° C. The IR and NMR spectra of this product were in good agreement with those of the compound obtained in Example 15.
Name
Benzyl 5-methyl-2-(1-methylcyclohexyl)-4-oxazoleacetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid
Reactant of Route 2
5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid
Reactant of Route 3
5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid
Reactant of Route 4
5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid
Reactant of Route 5
5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid
Reactant of Route 6
5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid

Citations

For This Compound
4
Citations
Y Sugiyama, S Taketomi, H Tawada… - Hormone and …, 1988 - thieme-connect.com
In the perfused pancreas from normal SD rats, AD-4610 (0.01-0.1 mM) potentiated biphasic insulin secretion induced by 7.5 mM of glucose. The concentration-response curve of insulin …
Number of citations: 5 www.thieme-connect.com
K Suzuki, M Tanaka, R Konno… - Hormone and metabolic …, 2002 - thieme-connect.com
We examined the therapeutic effects of dietary exposure to 5-campestenone (24-methylcholest-5-en-3-one), an enone derivative of campesterol, in C57BL/KsJ-db/db mice, which are …
Number of citations: 23 www.thieme-connect.com
MD Meglasson, JM Wilson, JH Yu… - … of Pharmacology and …, 1993 - Citeseer
To evaluate the long-held concept that acidic guanidines lack glycemic effects, guanidinoalkanoic acids and the biguanide met-formin (positive control) were administered to KKA mice, …
Number of citations: 54 citeseerx.ist.psu.edu
I Waki, H Kyo, M Yasuda, M Kimura, T Fujita…
Number of citations: 0

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